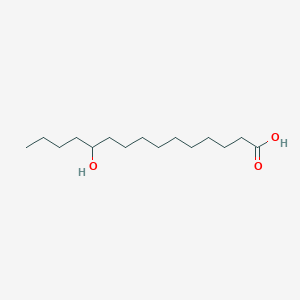

11-Hydroxypentadecanoic acid

説明

11-Hydroxypentadecanoic acid (CAS No. 855349-59-6) is a hydroxy fatty acid with the molecular formula C₁₅H₃₀O₃ and a molecular weight of 258.4 g/mol. It is also known as convolvulinolic acid, historically linked to the aglycone component of convolvulin, a glycoside found in Jalap resin (Ipomoea species) . However, synthetic studies by Davies and Adams disproved its structural assignment to convolvulinolic acid, which was later identified as 3-desoxyipurolic acid . The compound features a hydroxyl group at the 11th carbon of a 15-carbon saturated fatty acid chain. Its synthesis involves catalytic oxidation or biochemical pathways, though specific methods are less documented compared to analogs like 11-hydroxytetradecanoic acid .

特性

分子式 |

C15H30O3 |

|---|---|

分子量 |

258.40 g/mol |

IUPAC名 |

11-hydroxypentadecanoic acid |

InChI |

InChI=1S/C15H30O3/c1-2-3-11-14(16)12-9-7-5-4-6-8-10-13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18) |

InChIキー |

UMFHUOABFXSVIU-UHFFFAOYSA-N |

正規SMILES |

CCCCC(CCCCCCCCCC(=O)O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 11-Hydroxypentadecanoic acid can be synthesized through several methods. One common approach involves the condensation reaction of 1,12-dodecanolide with methylsulfinylcarbanion (DMSO-), followed by ethoxycarbonylmethylation and subsequent conversion to 11-hydroxypentadecanoic acid . Another method involves the condensation of the sodium salt of 11-bromoundecanoic acid with Me3SiO(CH2)4MgX in the presence of Li2CuCl4 as a catalyst .

Industrial Production Methods: Industrial production of 11-hydroxypentadecanoic acid typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.

化学反応の分析

Types of Reactions: 11-Hydroxypentadecanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by various reagents and conditions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize 11-hydroxypentadecanoic acid to its corresponding ketone or carboxylic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the hydroxyl group to a hydrogen atom, forming pentadecanoic acid.

Substitution: Substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups using appropriate reagents.

Major Products Formed: The major products formed from these reactions include ketones, carboxylic acids, and substituted derivatives of 11-hydroxypentadecanoic acid.

科学的研究の応用

11-Hydroxypentadecanoic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of 11-hydroxypentadecanoic acid involves its interaction with various molecular targets and pathways. It has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR), both of which are key components of the human longevity pathway . Additionally, it modulates the JAK-STAT signaling pathway, which is involved in cytokine and inflammatory processes .

類似化合物との比較

Structural Analogs: Hydroxy Fatty Acids

Key Observations :

- Positional Isomerism: 15-Hydroxypentadecanoic acid differs from 11-hydroxypentadecanoic acid only in hydroxyl group placement, which may alter biological activity (e.g., enzyme binding) .

- Applications: 11-Hydroxytetradecanoic acid is used in biochemical tracers, while 11-hydroxypentadecanoic acid has historical significance in phytochemistry .

Functional Group Variants

Key Observations :

- Reactivity: Thiol (-SH) and amine (-NH₂) groups introduce distinct chemical reactivities compared to hydroxyl (-OH), enabling applications in nanotechnology and pharmaceuticals .

- Biological Interactions: Phosphonates mimic phosphate esters, making 11-phosphonoundecanoic acid relevant in enzyme inhibition studies .

Key Observations :

- Safety: Unlike undecenoic acid derivatives (e.g., 10-undecenoic acid), 11-hydroxypentadecanoic acid lacks documented acute toxicity, suggesting safer handling .

- Data Gaps: Physical properties (e.g., melting point) for 11-hydroxypentadecanoic acid remain underreported, highlighting a research need .

Q & A

Q. What are the established methods for synthesizing 11-hydroxypentadecanoic acid, and how can purity be optimized?

Methodological Answer: Synthesis typically involves hydroxylation of pentadecanoic acid derivatives or enzymatic modification of fatty acid precursors. Key steps include:

- Esterification : Protect the carboxylic acid group using methyl or ethyl esters to prevent unwanted side reactions during hydroxylation .

- Hydroxylation : Use regioselective catalysts (e.g., cytochrome P450 enzymes or metal-organic frameworks) to introduce the hydroxyl group at the C11 position .

- Purification : Employ column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate the product. Purity (>95%) can be verified via HPLC with UV detection at 210 nm .

Q. How can researchers validate the structural integrity of 11-hydroxypentadecanoic acid using analytical techniques?

Methodological Answer:

- NMR Spectroscopy : Compare H and C NMR spectra with reference libraries. Key signals include a triplet for the hydroxyl-bearing CH group (δ ~3.5 ppm) and a carboxylate proton (δ ~12 ppm) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion [M-H] at m/z 257.212 (calculated for CHO) .

- FT-IR : Identify hydroxyl (O-H stretch ~3200 cm) and carboxylic acid (C=O stretch ~1700 cm) functional groups .

Q. What are the solubility and stability profiles of 11-hydroxypentadecanoic acid under laboratory conditions?

Methodological Answer:

- Solubility : Sparingly soluble in water (<0.1 mg/mL at 25°C) but highly soluble in polar organic solvents (e.g., methanol, DMSO). Conduct solubility tests via gravimetric analysis .

- Stability : Store at -20°C under inert gas (N) to prevent oxidation. Degradation under heat (>80°C) or UV light produces ketone byproducts; monitor via TLC with iodine vapor staining .

Q. How can researchers assess the biological activity of 11-hydroxypentadecanoic acid in vitro?

Methodological Answer:

- Cell-Based Assays : Use murine macrophages (RAW 264.7) to test anti-inflammatory activity via TNF-α ELISA after LPS stimulation .

- Enzyme Inhibition : Screen for lipoxygenase (LOX) or cyclooxygenase (COX) inhibition using colorimetric assays (e.g., LOX-mediated linoleic acid oxidation monitored at 234 nm) .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for 11-hydroxypentadecanoic acid?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values for enzyme inhibition) and apply statistical weighting to account for variability in assay conditions (pH, temperature) .

- Dose-Response Validation : Replicate conflicting experiments using standardized protocols (e.g., fixed substrate concentrations, controlled incubation times) .

- Structural Confirmation : Verify compound identity in conflicting studies via cross-lab NMR/MS comparisons to rule out impurities .

Q. What experimental designs are optimal for studying the environmental persistence of 11-hydroxypentadecanoic acid?

Methodological Answer:

Q. How can mechanistic studies elucidate the role of 11-hydroxypentadecanoic acid in lipid signaling pathways?

Methodological Answer:

Q. What computational approaches predict the physicochemical properties of 11-hydroxypentadecanoic acid?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。